Cas no 822-67-3 (2-Cyclohexen-1-ol)

2-Cyclohexen-1-ol structure
2-Cyclohexen-1-ol structure
Product Name:2-Cyclohexen-1-ol
N.o CAS:822-67-3
MF:C6H10O
MW:98.1430020332336
MDL:MFCD00001570
CID:721476
PubChem ID:13198
Update Time:2025-11-01

2-Cyclohexen-1-ol Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclohex-2-enol
    • 2-Cyclohexen-1-ol
    • cyclohex-2-en-1-ol
    • 1,2,3,4-Tetrahydrophenol
    • 2-Cyclohexenyl alcohol
    • 3-Hydroxy-1-cyclohexene
    • 3-Hydroxycyclohexene
    • Cyclohexen-3-ol
    • NSC 64656
    • (±)-2-Cyclohexen-1-ol
    • 1-Cyclohexen-3-ol
    • 1-Hydroxy-2-cyclohexene
    • 2-Cyclohexenol
    • Cyclohexen-3-ol (VAN)
    • AMY31935
    • BCP18001
    • EN300-103787
    • NS00006626
    • 822-67-3
    • (-)-2-cyclohexen-1-ol
    • racemic cyclohex-2-enol
    • SB83780
    • MFCD00001570
    • SY030184
    • 2-Cyclohexen-1-ol, 95%
    • EINECS 212-501-3
    • 2-Cyclohexene-1-ol
    • Cyclohex-2-ene-1-ol
    • rac-2-cyclohexen-1-ol
    • CHEMBL4787259
    • DTXSID00870780
    • NSC64656
    • J-509237
    • BDBM50561638
    • AKOS015840757
    • NSC-64656
    • CS-W011333
    • STL556700
    • 2-aCyclohexen-a1-aol
    • 2-Cyclohexen-1-ol (8CI)(9CI)
    • 1Cyclohexen3ol
    • Cyclohex2ene1ol
    • BBL102891
    • Cyclohexen3ol (VAN)
    • 2Cyclohexen1ol
    • 3Hydroxycyclohexene
    • 2-Cyclohexen-1-ol (8CI)
    • Cyclohexen3ol
    • MDL: MFCD00001570
    • Inchi: 1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2
    • Chave InChI: PQANGXXSEABURG-UHFFFAOYSA-N
    • SMILES: OC1CCCC=C1

Propriedades Computadas

  • Massa Exacta: 98.07320
  • Massa monoisotópica: 98.073164938g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 76.2
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 1
  • Superfície polar topológica: 20.2Ų

Propriedades Experimentais

  • Cor/Forma: Liquid
  • Densidade: 1 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 107-108 ºC
  • Ponto de ebulição: 166°C(lit.)
  • Ponto de Flash: 华氏:136.4 °F
    摄氏:58 °C
  • Índice de Refracção: n20/D 1.487(lit.)
  • Solubilidade: 溶解 (57 g/L) (25 ºC),
  • PSA: 20.23000
  • LogP: 1.08740
  • Solubilidade: 未确定

2-Cyclohexen-1-ol Informações de segurança

2-Cyclohexen-1-ol Dados aduaneiros

  • CÓDIGO SH:2906199090
  • Dados aduaneiros:

    中国海关编码:

    2906199090

    概述:

    2906199090. 其他环烷醇,环烯醇及环萜烯醇. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Cyclohexen-1-ol Preçomais >>

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2-Cyclohexen-1-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  < 10 min, reflux
Referência
Asymmetric synthesis of cyclic β-hydroxyallylsilanes via sequential allyltitanation-ring closing metathesis
Adam, Jean-Michel; et al, Tetrahedron, 2004, 60(34), 7325-7344

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium triacetoxyborohydride ,  (4R,5R)-2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid ;  12 h, 0 °C
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride
Kim, Jinsoo; et al, Organic Letters, 2009, 11(19), 4358-4361

Método de produção 3

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron(1+), [5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-κN21,κN… Solvents: Acetonitrile ,  Water ;  10 min, 24 - 26 °C
Referência
The mechanistic aspects of iron(III) porphyrin catalyzed oxidation reactions in mixed solvents
Singh, Amit; et al, Inorganica Chimica Acta, 2011, 372(1), 295-303

Método de produção 4

Condições de reacção
1.1 5 min, 50 °C
Referência
An efficient protocol for the eliminative deoxygenation of aliphatic and aromatic epoxides to olefins with polyphosphoric acid as a promoter
Pathe, Gulab Khushalrao; et al, Tetrahedron Letters, 2015, 56(45), 6202-6206

Método de produção 5

Condições de reacção
1.1 Reagents: tert-Butanol ,  Butyllithium ,  Diethylamine Solvents: Tetrahydrofuran
Referência
Studies in the rearrangement of epoxides with lithium dialkylamide-lithium tert-butoxide
Saravanan, Parthasarathy; et al, Tetrahedron, 1997, 53(5), 1855-1860

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate
Referência
Fluoro alcohol as reaction medium: one-pot synthesis of β-hydroxy sulfoxides from epoxides
Kesavan, Venkitasamy; et al, Tetrahedron Letters, 2000, 41(16), 2895-2898

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Chlorosulfonyl isocyanate Solvents: Dichloromethane ;  rt; 20 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide
Kim, Ji Duck; et al, Tetrahedron Letters, 2003, 44(4), 733-735

Método de produção 8

Condições de reacção
1.1 Catalysts: Tributyl phosphate ,  Dibutyltin oxide Solvents: Methanol
Referência
Deprotection of tetrahydropyranyl and silyl ethers catalyzed by organotin phosphate condensates
Otera, Junzo; et al, Synthesis, 1988, (4), 328-9

Método de produção 9

Condições de reacção
1.1 Catalysts: Tin dichloride dihydrate Solvents: Methanol ;  3 - 4 min
Referência
Efficient and ecofriendly protocol for tetrahydropyranylation/depyranylation of alcohols in the presence of tin(II) chloride dihydrate
Gogoi, Dipankoj; et al, Synthetic Communications, 2007, 37(4), 593-597

Método de produção 10

Condições de reacção
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  15 - 60 min, rt
Referência
The trimethylsilyl xylyl (TIX) ether: a useful protecting group for alcohols
Reddy, Ch. Raji; et al, Tetrahedron, 2005, 61(5), 1289-1295

Método de produção 11

Condições de reacção
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, rt
Referência
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Método de produção 12

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tricyclohexylphosphine)indium Solvents: Toluene
Referência
Selective reductions with stable indium trihydride reagents
Abernethy, C. D.; et al, Tetrahedron Letters, 2000, 41(39), 7567-7570

Método de produção 13

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Acetonitrile ,  Water ;  10 min, 25 °C
Referência
The Radical Versus Non-radical Reactive Intermediates in the Iron(III) Porphyrin Catalyzed Oxidation Reactions by Hydroperoxides, Hydrogen Peroxide and Iodosylarene
Agarwala, Arunava; et al, Catalysis Letters, 2008, 124(3-4), 256-261

Método de produção 14

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Acetonitrile ,  Water ;  10 min, rt
Referência
Cytochrome P-450 model compound catalyzed selective hydroxylation of C-H bonds: Dramatic solvent effect
Agarwala, Arunava; et al, Chemical Communications (Cambridge, 2006, (46), 4823-4825

Método de produção 15

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile
Referência
The electrophilic substitution of allylsilanes and vinylsilanes
Fleming, Ian; et al, Organic Reactions (Hoboken, 1989, 37,

Método de produção 16

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Gold Solvents: Acetone ,  Water ;  4 h, 10 atm, 25 °C
Referência
Mild and efficient CO-mediated eliminative deoxygenation of epoxides catalyzed by supported gold nanoparticles
Ni, Ji; et al, Chemical Communications (Cambridge, 2011, 47(2), 812-814

Método de produção 17

Condições de reacção
1.1 Reagents: Ammonia
Referência
Cohalogenation of olefins: application to the synthesis of allyl alcohols
Rodriguez, J.; et al, Tetrahedron Letters, 1984, 25(5), 527-8

Método de produção 18

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Water Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ;  18 h, 25 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Referência
Lewis Basic Selenium Catalyzed Chloroamidation of Olefins Using Nitriles as the Nucleophiles
Tay, Daniel Weiliang; et al, Organic Letters, 2013, 15(6), 1310-1313

Método de produção 19

Condições de reacção
1.1 Catalysts: Magnesium acetate ,  Silica ,  Palladium chloride ,  Lead acetate Solvents: Hexane
Referência
Process for producing 2-cyclohexen-1-ol by catalytic hydrogenolysis of cyclohexenyl hydroperoxide
, World Intellectual Property Organization, , ,

Método de produção 20

Condições de reacção
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Catalysts: Pentamethyldiethylenetriamine Solvents: Dimethylethylamine ;  25 °C
Referência
Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N',N'',N''-Pentamethyldiethylenetriamine
Ma, Yun; et al, Journal of the American Chemical Society, 2021, 143(33), 13370-13381

Método de produção 21

Condições de reacção
1.1 Reagents: tert-Butyllithium Catalysts: Cyclohexylamine (Merrifield resin-supported) Solvents: Tetrahydrofuran ;  5 min, rt; rt → -78 °C; -78 °C; 30 min, -78 °C; 90 min, rt
1.2 Solvents: Tetrahydrofuran ;  8 h, reflux
Referência
Rearrangement of Epoxides to Allylic Alcohols in the Presence of Reusable Basic Resins
Smith, Keith; et al, Catalysis Letters, 2009, 128(1-2), 101-105

Método de produção 22

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Water Catalysts: Indium trichloride Solvents: Acetonitrile ;  18 h, 25 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Referência
Lewis Basic Selenium Catalyzed Chloroamidation of Olefins Using Nitriles as the Nucleophiles
Tay, Daniel Weiliang; et al, Organic Letters, 2013, 15(6), 1310-1313

Método de produção 23

Condições de reacção
1.1 Reagents: 1,3,5-Trimethoxybenzene Catalysts: Silver hexafluoroantimonate Solvents: Dichloromethane ;  20 h, 40 °C
Referência
Silver(I)-Catalyzed Deprotection of p-Methoxybenzyl Ethers: A Mild and Chemoselective Method
Kern, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(20), 9227-9235

Método de produção 24

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Indium trichloride Solvents: Acetonitrile ;  30 min, -10 °C
1.2 Solvents: Acetonitrile ;  -10 °C; -10 °C → rt; 6 h, rt
1.3 Solvents: Water ;  rt
Referência
Selective reductive cleavage of 2,3-epoxybromides by the InCl3-NaBH4 reagent system
Ranu, Brindaban C.; et al, Tetrahedron Letters, 2004, 45(46), 8579-8581

Método de produção 25

Condições de reacção
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ;  1 h, reflux
Referência
Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions
Jung, Michael E.; et al, Angewandte Chemie, 2013, 52(7), 2060-2062

Método de produção 26

Condições de reacção
Referência
Cohalogenation of olefins: application to the synthesis of allyl alcohols
Rodriguez, J.; et al, Tetrahedron Letters, 1984, 25(5), 527-8

2-Cyclohexen-1-ol Raw materials

2-Cyclohexen-1-ol Preparation Products

2-Cyclohexen-1-ol Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:822-67-3)Cyclohex-2-enol
Número da Ordem:A10024
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 14:59
Preço ($):234.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:822-67-3)Cyclohex-2-enol
A10024
Pureza:99%
Quantidade:25g
Preço ($):234.0
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